sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate
Description
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a sodium salt derivative featuring a propanoate backbone substituted with a methyl group and a 4-nitropyrazole moiety. Its molecular formula is C₈H₁₀N₃NaO₄ (molecular weight: 259.18 g/mol). The compound’s ionic nature (due to the sodium carboxylate group) confers high water solubility, distinguishing it from ester-based analogs.
Properties
IUPAC Name |
sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.Na/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14;/h2,4-5H,3H2,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQBSIVCGDNXMH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Reaction Conditions
The most widely reported method involves alkylating 4-nitropyrazole with methyl 2-methyl-3-bromopropionate. This two-step process begins with nucleophilic substitution, where the pyrazole’s N1 nitrogen attacks the electrophilic carbon of the bromopropionate ester. The reaction is typically conducted in anhydrous dimethylformamide (DMF) or acetonitrile under reflux (80–100°C) with potassium carbonate (K₂CO₃) as a base.
Key reaction parameters:
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Molar ratio: 1:1.2 (4-nitropyrazole : methyl 2-methyl-3-bromopropionate)
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Catalyst: None required; base-driven mechanism
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Reaction time: 12–24 hours
Post-alkylation, the intermediate methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate undergoes saponification. Hydrolysis with aqueous sodium hydroxide (NaOH, 2M) at 60°C for 4–6 hours yields the sodium salt.
Optimization and Yield Enhancement
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Solvent selection: Replacing DMF with dimethylacetamide (DMAc) reduces side reactions (e.g., ester hydrolysis during alkylation) and improves yields to 75–82%.
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Temperature control: Maintaining reflux temperatures below 100°C prevents nitro group reduction, a common side reaction in nitroarene chemistry.
Mannich Reaction-Based Synthesis
Three-Component Condensation
An alternative route employs a Mannich reaction, leveraging formaldehyde, 4-nitropyrazole, and methyl acrylate derivatives. This method, adapted from sodium sulfonate syntheses, proceeds as follows:
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Mannich adduct formation: 4-Nitropyrazole reacts with formaldehyde (37% aqueous solution) and methyl 3-aminopropionate in ethanol-water (4:1 v/v) at 50–60°C.
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Cyclization and ester hydrolysis: The adduct undergoes intramolecular cyclization under basic conditions (pH 10–11), followed by NaOH-mediated saponification.
Critical considerations:
Comparative Performance
| Parameter | Alkylation Method | Mannich Method |
|---|---|---|
| Yield | 75–82% | 65–70% |
| Reaction Time | 18–24 hours | 36–48 hours |
| Purity (HPLC) | ≥98% | ≥95% |
| Scale-Up Feasibility | High | Moderate |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent advancements adopt continuous flow reactors to enhance reproducibility and safety. Key steps include:
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Metered reagent introduction: 4-Nitropyrazole and methyl 2-methyl-3-bromopropionate are fed into a Pd/C-packed reactor at 90°C with a residence time of 30 minutes.
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In-line hydrolysis: The alkylated ester is directly treated with NaOH in a multi-zone reactor, achieving >90% conversion to the sodium salt.
Advantages:
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40% reduction in solvent use compared to batch processes.
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99.5% purity by eliminating intermediate isolation.
Catalytic Innovations
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) has been explored for introducing the propanoate moiety. Using methyl 3-boropropionate and 4-nitro-1H-pyrazole-1-boronic acid, this method achieves 70–75% yield under mild conditions (50°C, 12 hours). However, boronic acid precursor costs limit industrial adoption.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Methyl 2-Methyl-3-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Propanoate
- Molecular Formula : C₉H₁₃N₃O₄ .
- Key Differences :
- Substituent Position : The pyrazole ring bears a 5-methyl-3-nitro group instead of 4-nitro, altering electronic and steric effects.
- Ester vs. Carboxylate : The methyl ester group reduces solubility in polar solvents compared to the sodium salt.
- Applications : Primarily serves as a building block in organic synthesis (e.g., agrochemicals or pharmaceuticals) due to its ester functionality .
b) (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-Methyl-3-(4-Trifluoromethylphenyl)Propanoate
- Molecular Formula: C₂₀H₁₆F₃NO₄ .
- Key Differences :
- Bulky Substituents : The trifluoromethylphenyl and dioxoisoindolinyl groups introduce steric hindrance and chirality.
- Electrochemical Properties : The CF₃ group enhances lipophilicity and metabolic stability compared to the nitro group.
- Applications : Likely used in asymmetric synthesis or medicinal chemistry due to its chiral center .
c) Benzyl 2-Methyl-3-(Oxiran-2-yl)Propanoate (Bn-MPO)
- Molecular Formula: Not explicitly provided, but structurally related to propanoate esters.
- Key Differences :
- Epoxide Functionality : The oxirane (epoxide) group enables polymerization or cross-linking reactions.
- Lack of Nitro Group : Reduces electron-deficient character compared to the nitro-substituted pyrazole.
- Applications: Used as a comonomer in polymer chemistry .
Physicochemical Properties and Reactivity
| Compound Name | Solubility | Reactivity Highlights | Functional Group Impact |
|---|---|---|---|
| Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate | High in water (ionic) | Nitro group enhances electrophilicity; sodium carboxylate facilitates aqueous-phase reactions | Ionic interactions dominate |
| Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate | Low in water (ester) | Methyl ester hydrolyzes under basic conditions; 5-methyl group may sterically hinder reactions | Ester volatility limits thermal stability |
| (S)-2-(1,3-dioxoisoindolin-2-yl)-2-methyl-3-(4-trifluoromethylphenyl)propanoate | Moderate (organic solvents) | CF₃ group stabilizes against oxidation; chiral center enables enantioselective synthesis | Steric bulk reduces reaction rates |
Critical Analysis of Structural Influences
- Nitro Group Position : The 4-nitro vs. 5-methyl-3-nitro substitution (pyrazole ring) affects electronic density. 4-Nitro derivatives may exhibit stronger electron-withdrawing effects, influencing redox behavior .
- Ionic vs. Ester Groups : Sodium carboxylates generally show higher bioavailability in biological systems, whereas esters are preferred for controlled release or lipophilic environments .
- Steric vs. Electronic Effects : Bulky groups (e.g., trifluoromethylphenyl) hinder reactivity but enhance selectivity, while smaller substituents (methyl) balance reactivity and stability .
Biological Activity
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a propanoate backbone with a nitro-substituted pyrazole moiety, which contributes to its unique chemical properties. The molecular formula is , and it has a molar mass of approximately 196.17 g/mol. The presence of the nitro group is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.
The biological activity of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can be reduced in biological systems, leading to the formation of reactive species that may exert cytotoxic effects or modulate enzyme activities. This compound has been investigated for its potential as:
- Enzyme Inhibitor : It may inhibit specific enzymes involved in cancer progression, particularly those associated with metabolic pathways.
- Antimicrobial Agent : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory and Anticancer Properties : Research suggests that derivatives of this compound exhibit anti-inflammatory effects and may inhibit tumor growth.
Applications in Research
Sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as a building block for synthesizing novel pharmaceutical agents targeting various diseases, particularly cancer.
- Biochemical Assays : The compound acts as a probe in assays designed to study enzyme activities and protein interactions, aiding in the understanding of biochemical pathways.
- Materials Science : Its unique properties make it suitable for developing materials with specific electronic or catalytic characteristics.
Case Studies and Research Findings
Several studies have highlighted the biological activities of sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate:
Q & A
Q. What are the optimal synthetic routes for sodium 2-methyl-3-(4-nitropyrazol-1-yl)propanoate, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between 4-nitropyrazole derivatives and methyl acrylate precursors, followed by saponification to form the sodium salt. Key steps include:
- Step 1 : Reacting 4-nitropyrazole with methyl acrylate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the ester intermediate .
- Step 2 : Hydrolysis of the ester group using NaOH or LiOH to yield the sodium salt. Yield optimization requires precise control of temperature (60–80°C), solvent purity, and stoichiometric ratios. Impurities from incomplete saponification can be removed via recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the pyrazole ring substitution pattern and ester-to-carboxylate conversion. The nitro group (δ ~8.5–9.0 ppm in <sup>1</sup>H NMR) and sodium counterion (broad peak in <sup>23</sup>Na NMR) are critical markers .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+Na]<sup>+</sup>) validates molecular formula and purity .
- IR Spectroscopy : Peaks at ~1550 cm<sup>-1</sup> (NO₂ asymmetric stretch) and ~1400 cm<sup>-1</sup> (COO⁻ symmetric stretch) confirm functional groups .
Q. How does the sodium counterion affect solubility and stability in aqueous vs. organic solvents?
The sodium salt enhances aqueous solubility (>100 mg/mL in water) compared to its ester precursors. Stability tests in buffers (pH 4–9) show decomposition <5% over 24 hours at 25°C. In organic solvents (e.g., DMSO), stability decreases due to ion pairing, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can crystallography resolve contradictions in reported biological activity data for this compound?
X-ray crystallography (using SHELX software ) clarifies structural conformations influencing bioactivity. For example:
- Torsion Angles : The orientation of the nitro group (C4-NO₂) affects hydrogen bonding with biological targets.
- Packing Analysis : Intermolecular interactions (e.g., π-π stacking of pyrazole rings) may explain variability in enzyme inhibition assays . Contradictory IC₅₀ values in kinase inhibition studies could arise from polymorphic forms, which crystallography can differentiate .
Q. What experimental strategies mitigate side reactions during functionalization of the pyrazole ring?
- Protection/Deprotection : Temporarily protecting the nitro group (e.g., using Boc anhydride) prevents unwanted reduction during subsequent reactions .
- Catalyst Selection : Pd/C or Raney Ni catalyzes selective nitro reduction to amine without altering the carboxylate group .
- Kinetic Monitoring : In situ FTIR tracks reaction progress to halt at the desired intermediate .
Q. How do computational methods (e.g., DFT) predict reactivity trends for derivatives of this compound?
Density Functional Theory (DFT) calculates:
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center).
- Transition States : Predict regioselectivity in SNAr reactions at the pyrazole C3/C5 positions . Validation via Hammett plots (σpara for NO₂ = +1.27) confirms computational predictions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
